5-(methylcarbamoyl)pyridine-2-carboxylic acid
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Overview
Description
5-(Methylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O3 It features a pyridine ring substituted with a methylcarbamoyl group at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
It is known that pyridinecarboxylic acids, which this compound is a derivative of, are monocarboxylic derivatives of pyridine . These compounds have been used in various chemical reactions, suggesting they may interact with a wide range of molecular targets.
Mode of Action
It’s worth noting that pyridine-2-carboxylic acid has been used as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . This suggests that 5-(methylcarbamoyl)pyridine-2-carboxylic acid may also interact with its targets in a similar manner, potentially acting as a catalyst in certain biochemical reactions.
Biochemical Pathways
For instance, pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting that this compound could potentially influence similar pathways.
Result of Action
For instance, pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 5-(methylcarbamoyl)pyridine-2-carboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the methylcarbamoyl group and the carboxylic acid group .
Cellular Effects
The effects of this compound on cells would likely depend on its interactions with cellular components. It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its specific interactions with biomolecules within the cell. This could involve binding interactions with proteins or other biomolecules, inhibition or activation of enzymes, or changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation over time, or long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with different dosages. This could include threshold effects observed at certain dosages, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways within the cell. This could involve interactions with enzymes or cofactors, and could also affect metabolic flux or levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its chemical properties. This could involve interactions with transport proteins, and could also affect the compound’s localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound would be determined by its specific interactions within the cell. This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylcarbamoyl)pyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-aminopyridine-2-carboxylic acid with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the methylcarbamoyl group.
Another method involves the direct methylation of 5-carbamoylpyridine-2-carboxylic acid using methyl iodide in the presence of a base like potassium carbonate. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process typically involves the reaction of 5-aminopyridine-2-carboxylic acid with methyl isocyanate under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 5-(methylcarbamoyl)pyridine-2-methanol.
Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrazine can yield 5-(hydrazinocarbonyl)pyridine-2-carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 5-(Methylcarbamoyl)pyridine-2-methanol.
Substitution: 5-(Hydrazinocarbonyl)pyridine-2-carboxylic acid.
Scientific Research Applications
5-(Methylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-(Methylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
Pyridine-2-carboxylic acid: Lacks the methylcarbamoyl group, making it less versatile in certain synthetic applications.
5-Carbamoylpyridine-2-carboxylic acid: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
5-(Ethylcarbamoyl)pyridine-2-carboxylic acid: The ethyl group can influence the compound’s solubility and interaction with biological targets differently compared to the methyl group.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
1154914-12-1 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4H,1H3,(H,9,11)(H,12,13) |
InChI Key |
WQEOSYMENPCTCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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